p-Menthane-1,2,8-triol

Stereochemistry Natural Product Chemistry Analytical Reference Standards

p-Menthane-1,2,8-triol (CAS 62014-81-7; molecular formula C₁₀H₂₀O₃; molecular weight 188.26 g/mol) is a menthane monoterpenoid characterized by three hydroxyl groups at the 1, 2, and 8 positions of the p-menthane skeleton. The compound exists as multiple stereoisomers; the (1R,2R,4S) configuration has been identified as a natural constituent in Carum carvi (caraway) fruit and various fats and oils.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
Cat. No. B14868204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Menthane-1,2,8-triol
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1O)C(C)(C)O)O
InChIInChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7?,8-,10-/m0/s1
InChIKeyKANCZQSRUGHECB-CFGJQEBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Menthane-1,2,8-triol: Chemical Identity and Baseline Characterization for Procurement Evaluation


p-Menthane-1,2,8-triol (CAS 62014-81-7; molecular formula C₁₀H₂₀O₃; molecular weight 188.26 g/mol) is a menthane monoterpenoid characterized by three hydroxyl groups at the 1, 2, and 8 positions of the p-menthane skeleton [1]. The compound exists as multiple stereoisomers; the (1R,2R,4S) configuration has been identified as a natural constituent in Carum carvi (caraway) fruit and various fats and oils . With a predicted LogP of approximately 0.16 and water solubility, this triol represents a more polar derivative relative to menthol (LogP ~3.2) and carboxamide cooling agents (WS-3 LogP ~2.6) [2]. p-Menthane-1,2,8-triol is commercially available as a research-grade reference standard, typically supplied at ≥95% purity with storage recommendations of 2–8°C under dry, sealed conditions .

Why p-Menthane-1,2,8-triol Cannot Be Replaced by Generic Menthane Derivatives: The Evidence Gap


Generic substitution among menthane-class compounds fails because stereochemistry and hydroxylation pattern fundamentally determine physicochemical properties, biological target engagement, and formulation behavior [1]. p-Menthane-1,2,8-triol possesses three hydroxyl groups (1,2,8-positions) and multiple chiral centers, yielding a predicted LogP of ~0.16—substantially more hydrophilic than menthol (LogP ~3.2, one hydroxyl) or WS-3 (LogP ~2.6, carboxamide) [2]. This polarity difference directly impacts solubility, partitioning, and sensory perception. Critically, the open scientific literature lacks published head-to-head comparative data quantifying p-menthane-1,2,8-triol's performance (e.g., cooling threshold, TRPM8 EC₅₀, formulation stability) against established cooling agents such as menthol, WS-3, WS-5, WS-12, or WS-23. Until such data emerge, substitution decisions must rely on structural inference rather than empirical equivalence [3].

p-Menthane-1,2,8-triol: Quantitative Evidence Limitations and Available Differentiation Metrics


Stereochemical Complexity: Four Distinct (4R)-p-Menthane-1,2,8-triol Stereoisomers Isolated and Characterized

The (4R)-p-menthane-1,2,8-triol framework comprises four stereoisomeric variants, all of which have been synthesized, separated, and fully characterized [1]. This stereochemical complexity is directly relevant for procurement: a product specified merely as 'p-menthane-1,2,8-triol' without defined stereochemistry may constitute a mixture with indeterminate biological or sensory properties.

Stereochemistry Natural Product Chemistry Analytical Reference Standards

Hydrophilicity Differentiation: LogP ~0.16 Versus Menthol (LogP ~3.2) and WS-3 (LogP ~2.6)

p-Menthane-1,2,8-triol exhibits a predicted octanol-water partition coefficient (LogP) of 0.16 [1]. This value is substantially lower than that of menthol (LogP ~3.2) [2] and the carboxamide cooling agent WS-3 (ethyl menthane carboxamide; LogP ~2.6) [3]. The quantitative difference of 2–3 LogP units corresponds to a 100- to 1,000-fold difference in octanol-water partitioning.

Physicochemical Properties Formulation Solubility

Natural Occurrence: p-Menthane-1,2,8-triol as a Constituent of Carum carvi (Caraway) Fruit

(1R,2R,4S)-p-Menthane-1,2,8-triol has been detected and identified as a constituent of Carum carvi (caraway) fruit and various fats and oils [1]. In contrast, synthetic cooling agents such as WS-3, WS-5, WS-12, and WS-23 are purely synthetic p-menthane carboxamides with no natural occurrence [2].

Natural Products Botanical Chemistry Authentication

Procurement-Relevant Application Scenarios for p-Menthane-1,2,8-triol


Analytical Reference Standard for Natural Product Authentication

p-Menthane-1,2,8-triol serves as an authentic reference standard for detecting and quantifying this compound in Carum carvi (caraway) fruit extracts, fats, and oils [1]. The availability of characterized stereoisomers [2] enables chiral chromatography method development for enantiomeric purity assessment. Procurement of stereochemically defined material is essential for reproducible analytical method validation.

Research Tool for Structure-Activity Relationship (SAR) Studies of TRPM8 Cooling Agents

p-Menthane-1,2,8-triol provides a structurally distinct menthane scaffold—bearing three hydroxyl groups rather than one hydroxyl (menthol) or a carboxamide moiety (WS-series)—for comparative TRPM8 receptor pharmacology studies [1]. Its substantially lower LogP (0.16 vs. 2.6–3.2) [2] makes it a valuable probe compound for investigating how hydrophilicity modulates cooling receptor activation, sensory perception, and formulation partitioning.

Hydrophilic Menthane Building Block for Synthetic Derivatization

The three hydroxyl groups at positions 1, 2, and 8 of the p-menthane skeleton provide multiple reactive handles for derivatization (e.g., esterification, etherification, glycosylation) [1]. This distinguishes p-menthane-1,2,8-triol from mono-hydroxy menthane derivatives (menthol, isopulegol) and carboxamide variants. The compound may serve as a synthetic intermediate for generating novel cooling agent candidates, prodrugs, or glycosylated natural product analogs with enhanced aqueous solubility.

Botanical Metabolomics and Food Chemistry Biomarker Research

(1R,2R,4S)-p-Menthane-1,2,8-triol has been proposed as a potential biomarker for the consumption of caraway-containing foods [1]. Procurement of this compound as an analytical standard supports metabolomics investigations into dietary exposure, authentication of botanical ingredients, and characterization of monoterpenoid profiles in herbs and spices.

Technical Documentation Hub

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